PF-4800567 hydrochloride

Kinase Selectivity Profiling Biochemical Assay CK1 Isoform Discrimination

PF-4800567 hydrochloride is the definitive tool for isolating CK1ε-specific functions. With an IC₅₀ of 32 nM against CK1ε and 22-fold selectivity over CK1δ (IC₅₀=711 nM), it uniquely enables clean genotype-to-phenotype analyses in circadian biology, PER protein trafficking, and Wnt/β-catenin signaling. Unlike pan-CK1δ/ε inhibitors such as PF-670462, selective CK1ε inhibition minimally alters circadian period—making this compound the essential negative control for target engagement validation. Brain-penetrant; HPLC-verified ≥98% purity. For research use only.

Molecular Formula C17H19Cl2N5O2
Molecular Weight 396.3 g/mol
CAS No. 1391052-28-0
Cat. No. B587125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4800567 hydrochloride
CAS1391052-28-0
Synonyms3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride;  PF 4800567 Hydrochloride; 
Molecular FormulaC17H19Cl2N5O2
Molecular Weight396.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H
InChIKeyQZXZQMUZEHTFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-4800567 hydrochloride: A Selective CK1ε Inhibitor for Circadian and Kinase Signaling Research


PF-4800567 hydrochloride (CAS 1391052-28-0) is a synthetic organic compound that functions as an ATP-competitive, selective inhibitor of casein kinase 1 epsilon (CK1ε) [1]. Developed originally by Pfizer, it exhibits a reported biochemical IC₅₀ of 32 nM against CK1ε and demonstrates approximately 20- to 22-fold selectivity over the closely related isoform casein kinase 1 delta (CK1δ, IC₅₀ = 711 nM) [1]. The compound is supplied as a hydrochloride salt with a molecular weight of 396.27 g/mol and a purity of ≥98% as determined by HPLC .

The Risk of Pan-CK1δ/ε Inhibition: Why PF-4800567 Hydrochloride's Selectivity Profile is Non-Negotiable


Generic substitution with a pan-CK1δ/ε inhibitor or a less selective CK1 inhibitor in assays designed to isolate CK1ε-specific functions will yield confounded or biologically irrelevant results. The casein kinase 1 family, particularly the delta (δ) and epsilon (ε) isoforms, shares high structural homology but plays distinct and sometimes opposing roles in key biological pathways, including circadian rhythm regulation and Wnt/β-catenin signaling [1]. PF-4800567 hydrochloride is uniquely characterized by its 20- to 22-fold selectivity window for CK1ε over CK1δ, a property not shared by earlier tool compounds like IC261 or the pan-inhibitor PF-670462 [1][2]. The differential functional impact of inhibiting CK1ε alone versus CK1δ/ε simultaneously is stark; for instance, pan-inhibition robustly lengthens circadian period, whereas selective CK1ε inhibition with PF-4800567 has a minimal effect, demonstrating that these isoforms are not functionally redundant [1].

Quantitative Differentiation of PF-4800567 Hydrochloride Against Key Comparators


Biochemical Selectivity: 22-Fold Preference for CK1ε Over CK1δ

PF-4800567 hydrochloride exhibits a 22-fold greater potency for CK1ε (IC₅₀ = 32 nM) compared to CK1δ (IC₅₀ = 711 nM) in a cell-free kinase assay, providing a clear selectivity window to dissect CK1ε-specific functions [1]. This contrasts with the pan-CK1δ/ε inhibitor PF-670462, which inhibits both isoforms with roughly equal nanomolar potency, and the less selective inhibitor IC261, which also targets other kinases [1][2].

Kinase Selectivity Profiling Biochemical Assay CK1 Isoform Discrimination

Functional Circadian Specificity: Minimal Clock Perturbation Versus Pan-Inhibitor Disruption

In a functional assay measuring circadian period in Rat1 fibroblasts, treatment with the pan-CK1δ/ε inhibitor PF-670462 caused a significant and dose-dependent lengthening of the circadian period [1]. In stark contrast, PF-4800567, even at a concentration 10-fold higher than its CK1ε IC₅₀ (320 nM), was ineffective at lengthening the circadian period [1][2]. This functional differentiation confirms that CK1δ, not CK1ε, is the predominant driver of circadian timing in this model [1].

Circadian Rhythm Functional Selectivity Chronobiology

Cellular Target Engagement: Preserved Selectivity Window in Whole Cells

The selectivity of PF-4800567 is maintained in a cellular context, albeit with an expected shift in absolute potency. In whole-cell assays, the IC₅₀ for inhibiting CK1ε is 2.65 μM, while the IC₅₀ for CK1δ is 20.38 μM, resulting in an approximately 7.7-fold selectivity window . This confirms that the compound penetrates cells and can functionally distinguish between the two isoforms in a more complex biological environment, though the selectivity window narrows compared to the biochemical assay .

Cellular Assay Target Engagement Cell Permeability

In Vivo Brain Penetration: Demonstrated CNS Exposure for Neurobiological Studies

For research applications in the central nervous system (CNS), such as studies on circadian behavior or neuropsychiatric disorders, brain penetrance is a critical selection criterion. PF-4800567 hydrochloride, following a single subcutaneous dose of 100 mg/kg in mice, is rapidly absorbed and distributed to both plasma and brain tissue, confirming its ability to cross the blood-brain barrier . This in vivo pharmacokinetic property is essential for correlating biochemical and cellular findings with behavioral or physiological outcomes.

Pharmacokinetics Blood-Brain Barrier Neuroscience

Optimal Use Cases for PF-4800567 Hydrochloride Based on Quantified Differentiation


Dissecting CK1ε vs. CK1δ Functions in Circadian Rhythm Regulation

PF-4800567 hydrochloride is the reagent of choice for studies aiming to delineate the specific, non-redundant roles of CK1ε from CK1δ in circadian biology. Its functional profile—potent biochemical inhibition of CK1ε (IC₅₀ = 32 nM) with minimal impact on circadian period in cellular and animal models—is directly contrasted with the robust period-altering effects of pan-CK1δ/ε inhibitors [1]. Researchers can use PF-4800567 to modulate CK1ε activity without triggering the dominant, period-lengthening phenotype associated with CK1δ inhibition, allowing for clean genotype-to-phenotype analyses [1].

Negative Control for Pan-CK1δ/ε Inhibitor Studies

In experimental protocols where a pan-CK1δ/ε inhibitor (e.g., PF-670462) is used to produce a broad biological effect (such as circadian period lengthening or modulation of Wnt signaling), PF-4800567 serves as a critical negative control. The differential data confirms that the pan-inhibitor's effects are largely driven by CK1δ inhibition, as selective CK1ε inhibition with PF-4800567 fails to recapitulate the phenotype [1][2]. This use is essential for robust experimental design and for validating target engagement conclusions.

Cell-Based Pathway Analysis Requiring CK1ε-Specific Modulation

For cell-based assays investigating pathways like PER protein degradation or nuclear translocation, PF-4800567 provides a tool to selectively block CK1ε-mediated events. The documented cellular IC₅₀ of 2.65 μM for CK1ε provides a starting point for dose-response experiments, while the lower potency against CK1δ (cellular IC₅₀ = 20.38 μM) allows for a working concentration window to be established . This is particularly useful in cancer biology studies where CK1 isoforms are emerging as context-dependent regulators of cell survival and proliferation [3].

In Vivo CNS Studies Requiring a Brain-Penetrant CK1ε Probe

PF-4800567 is validated for use in animal models where modulation of CNS targets is required, as confirmed by its demonstrated distribution into the brain after systemic administration . This makes it suitable for behavioral pharmacology studies exploring the role of CK1ε in processes like psychostimulant response, neurodegenerative disease models, or other CNS disorders where CK1ε has been implicated [4].

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